molecular formula C7H7F3N2O2S B13223844 Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B13223844
M. Wt: 240.21 g/mol
InChI Key: YYMAGSMSEOMCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate is a fluorinated organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its high electronegativity and stability, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl 2-amino-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of trifluoroacetic anhydride and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent reaction control ensures the consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • Ethyl 2,2,2-trifluoroethyl carbonate
  • Trifluoromethyl-substituted pyridines
  • Fluorinated methacrylates

Comparison: Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate stands out due to its unique thiadiazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical stability and reactivity compared to other fluorinated compounds. The presence of the thiadiazole ring also provides additional sites for chemical modification, making it a versatile compound for various applications .

Biological Activity

Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate is a compound of considerable interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields such as agriculture and medicine.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole with thiourea in boiling ethanol. This is followed by treatment with an inorganic or organic base to yield the desired compound . The structural formula can be represented as follows:

C7H6F3N3O2S\text{C}_7\text{H}_6\text{F}_3\text{N}_3\text{O}_2\text{S}

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that derivatives of thiadiazoles possess potent antifungal and antibacterial properties. For instance, compounds similar to this structure have shown effectiveness against various strains of bacteria and fungi, including E. coli and Salmonella typhi, with minimum inhibitory concentration (MIC) values indicating substantial efficacy .

Anticancer Activity

The compound has also been studied for its anticancer properties. Thiadiazole derivatives are known to inhibit cell proliferation in various cancer cell lines. For example, related compounds have demonstrated IC50 values in the range of 0.74–10 μg/mL against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) . The presence of the thiadiazole ring is crucial for enhancing cytotoxic activity.

Insecticidal and Fungicidal Properties

In agricultural applications, the compound shows promise as an insecticide and fungicide. Its action against pests has been attributed to its ability to disrupt cellular processes in target organisms. Studies indicate that derivatives exhibit greater insecticidal action compared to other compounds lacking the trifluoroethyl substitution .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against E. coli and A. niger. The results showed a zone of inhibition ranging from 15–19 mm at a concentration of 500 μg/disk for the most active compounds .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. Compounds were tested against U937 and B16-F10 cell lines with significant antiproliferative activity observed for several derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups such as trifluoromethyl enhances its biological efficacy. Additionally, modifications at specific positions on the thiadiazole ring can lead to variations in potency against different biological targets .

Properties

Molecular Formula

C7H7F3N2O2S

Molecular Weight

240.21 g/mol

IUPAC Name

ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C7H7F3N2O2S/c1-2-14-6(13)5-12-11-4(15-5)3-7(8,9)10/h2-3H2,1H3

InChI Key

YYMAGSMSEOMCPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.